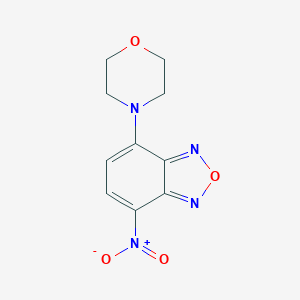
1,3-bis(4-bromophenyl)-5-phenyl-1,3,5-diazaphosphinane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-bis(4-bromophenyl)-5-phenyl-1,3,5-diazaphosphinane is a complex organic compound that belongs to the class of diazaphosphorines. These compounds are characterized by the presence of nitrogen and phosphorus atoms within a heterocyclic ring structure. The specific compound features additional bromophenyl and phenyl groups, which may influence its chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-bis(4-bromophenyl)-5-phenyl-1,3,5-diazaphosphinane typically involves the following steps:
Formation of the Diazaphosphorine Ring: This can be achieved through the reaction of appropriate amines with phosphorus trichloride (PCl₃) under controlled conditions.
Introduction of Bromophenyl and Phenyl Groups: The bromophenyl and phenyl groups can be introduced via substitution reactions using corresponding bromophenyl and phenyl halides.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and consistency. The specific conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-bis(4-bromophenyl)-5-phenyl-1,3,5-diazaphosphinane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The bromophenyl groups can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Amines, thiols, halides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can result in various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the synthesis of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of 1,3-bis(4-bromophenyl)-5-phenyl-1,3,5-diazaphosphinane involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,3,5-Diazaphosphorine, hexahydro-1,3-bis(phenyl)-5-phenyl-
- 1,3,5-Diazaphosphorine, hexahydro-1,3-bis(4-chlorophenyl)-5-phenyl-
- 1,3,5-Diazaphosphorine, hexahydro-1,3-bis(4-methylphenyl)-5-phenyl-
Comparison
Compared to similar compounds, 1,3-bis(4-bromophenyl)-5-phenyl-1,3,5-diazaphosphinane may exhibit unique properties due to the presence of bromine atoms, which can influence its reactivity and interactions. The bromophenyl groups may enhance its ability to participate in specific chemical reactions and potentially increase its biological activity.
Eigenschaften
CAS-Nummer |
74607-68-4 |
|---|---|
Molekularformel |
C21H19Br2N2P |
Molekulargewicht |
490.2 g/mol |
IUPAC-Name |
1,3-bis(4-bromophenyl)-5-phenyl-1,3,5-diazaphosphinane |
InChI |
InChI=1S/C21H19Br2N2P/c22-17-6-10-19(11-7-17)24-14-25(20-12-8-18(23)9-13-20)16-26(15-24)21-4-2-1-3-5-21/h1-13H,14-16H2 |
InChI-Schlüssel |
PRHBLNXBRMPKNT-UHFFFAOYSA-N |
SMILES |
C1N(CP(CN1C2=CC=C(C=C2)Br)C3=CC=CC=C3)C4=CC=C(C=C4)Br |
Kanonische SMILES |
C1N(CP(CN1C2=CC=C(C=C2)Br)C3=CC=CC=C3)C4=CC=C(C=C4)Br |
Key on ui other cas no. |
74607-68-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 2-amino-4-[1,1'-biphenyl]-4-yl-3-thiophenecarboxylate](/img/structure/B188299.png)

![Benzothiazole, 2,2'-[1,4-butanediylbis(thio)]bis-](/img/structure/B188302.png)





![4-Chloro-2-[1-(3,4-dimethylanilino)ethyl]phenol](/img/structure/B188310.png)
![6,9a-Dimethyl-1,3-dioxo-2-phenyl-12-(propan-2-yl)hexadecahydro-3b,11-ethenonaphtho[2,1-e]isoindole-6-carboxylic acid](/img/structure/B188313.png)



